N-Acetylphenylephrine
Overview
Description
N-Acetylphenylephrine is not directly discussed in the provided papers; however, the papers do provide information on related compounds and their biochemical pathways, which can offer insights into the type of analyses that might be relevant for N-Acetylphenylephrine. For instance, acetaminophen (APAP) is metabolized to form N-acetyl-p-benzoquinoneimine (NAPQI), which has been shown to cause neurogenic inflammation in the airways and other tissues in rodents . Another metabolite of acetaminophen, N-arachidonoylphenolamine (AM404), is formed in the nervous system through a fatty acid conjugation pathway . These studies suggest that the metabolism and bioactivation of acetaminophen derivatives can lead to significant biological effects.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . This process, along with the spectroscopic characterization techniques used, such as 1H-NMR, 13C-NMR, and FT-IR, could be analogous to methods used in the synthesis of N-Acetylphenylephrine.
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for understanding their reactivity and interaction with biological targets. The crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined through single crystal assays, and the molecule exhibited intramolecular N—H...O hydrogen bonds contributing to its stability . Such detailed structural analysis is essential for N-Acetylphenylephrine to predict its biological activity and interactions.
Chemical Reactions Analysis
The chemical reactions involving acetaminophen derivatives show that these compounds can undergo bioactivation to form reactive metabolites. NAPQI, for example, selectively excites TRPA1 channels and causes the release of proinflammatory neuropeptides . Similarly, AM404 inhibits COX enzymes and affects prostaglandin synthesis . These reactions are indicative of the types of chemical processes that N-Acetylphenylephrine might undergo in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and are critical for its function and reactivity. Theoretical calculations using density functional theory (DFT) can predict these properties, as seen in the study of N-((4-acetylphenyl)carbamothioyl)pivalamide, where the HOMO/LUMO energy gap was associated with the molecule's reactivity . Such analyses would be necessary for N-Acetylphenylephrine to understand its potential as a drug or its behavior in various environments.
Scientific Research Applications
1. Therapeutic Applications in Various Clinical Settings
N-Acetylphenylephrine, similar to N-acetylcysteine, has diverse clinical applications. N-acetylcysteine is used as an antidote for acetaminophen overdose and has shown promise in treating chronic obstructive pulmonary disease, preventing contrast-induced kidney damage, treating pulmonary fibrosis, and aiding fertility in polycystic ovary syndrome (Millea, 2009).
2. Neurological and Psychiatric Disorders
N-acetylcysteine has demonstrated potential in treating neurological disorders like Alzheimer's and Parkinson's diseases, as well as various psychiatric conditions such as addiction, schizophrenia, and bipolar disorder. This is attributed to its role in modulating pathways related to oxidative stress, apoptosis, mitochondrial function, and neurotransmitter regulation (Deepmala et al., 2015), (Dean et al., 2011).
3. Antioxidant and Anti-inflammatory Properties
N-Acetylcysteine serves as a precursor to glutathione, an important antioxidant in the body, and shows significant antioxidant and anti-inflammatory activities. These properties make it valuable in addressing disorders associated with oxidative stress and inflammation (Atkuri et al., 2007).
4. Potential in Neurodegenerative Diseases
N-Acetylcysteine has been evaluated for its neuroprotective potential in the prevention of cognitive aging and dementia, especially in Parkinson’s and Alzheimer’s diseases. Its cost-effectiveness and lack of significant side effects make it a promising compound for these applications (Tardiolo et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
N-Acetylphenylephrine, similar to its parent compound Phenylephrine, primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .
Mode of Action
As an alpha-1 adrenergic agonist , N-Acetylphenylephrine interacts with its targets to mediate vasoconstriction and mydriasis . This interaction depends on the route and location of administration .
Biochemical Pathways
It’s known that alpha-1 adrenergic agonists like phenylephrine can affect various pathways, including thePI3K/AKT signaling pathway . This pathway plays a significant role in cell survival and growth .
Pharmacokinetics
Phenylephrine, its parent compound, is known to have a rapid onset of action and a half-life of 21-34 hours . It’s also known that Phenylephrine has a bioavailability of 38% through the gastrointestinal tract . These properties may influence the bioavailability of N-Acetylphenylephrine.
properties
IUPAC Name |
N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)12(2)7-11(15)9-4-3-5-10(14)6-9/h3-6,11,14-15H,7H2,1-2H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJFSDYUAXAPLF-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(C1=CC(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C[C@@H](C1=CC(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207692 | |
Record name | N-Acetylphenylephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58952-80-0 | |
Record name | N-Acetylphenylephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058952800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylphenylephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-acetylphenylephrine compare to phenylephrine in terms of its effect on blood pressure in rats?
A1: The study indicates that N-acetylphenylephrine exhibits a much weaker effect on blood pressure compared to its parent compound, phenylephrine. In fact, after pretreatment with chlorisondamine, N-acetylphenylephrine demonstrated almost negligible potency (0.01) in raising blood pressure compared to adrenaline (100) and phenylephrine (37) []. This suggests that the N-acetylation of phenylephrine significantly reduces its ability to elevate blood pressure in this experimental setting.
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